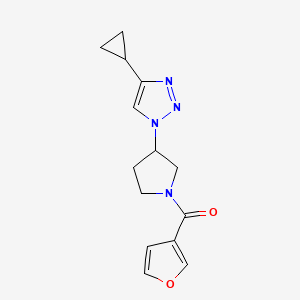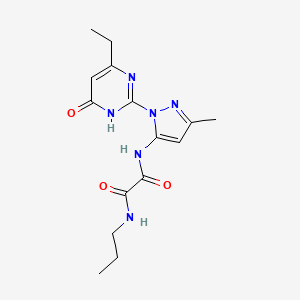
Ácido (2,3-dicloro-4-(dimetoximatil)fenil)borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-4-(dimethoxymethyl)phenylboronic acid is an organoboron compound with the molecular formula C9H11BCl2O4 and a molecular weight of 264.9 g/mol . This compound is characterized by the presence of boronic acid functionality, which is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Aplicaciones Científicas De Investigación
2,3-Dichloro-4-(dimethoxymethyl)phenylboronic acid has a wide range of applications in scientific research:
Métodos De Preparación
The synthesis of 2,3-Dichloro-4-(dimethoxymethyl)phenylboronic acid typically involves the reaction of 2,3-dichloro-4-(dimethoxymethyl)phenylboronic ester with a suitable boronic acid derivative under controlled conditions . Industrial production methods often employ large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity .
Análisis De Reacciones Químicas
2,3-Dichloro-4-(dimethoxymethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding boronic esters or alcohols.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) . The major products formed from these reactions are often utilized in further synthetic applications, including the formation of complex organic molecules .
Mecanismo De Acción
The mechanism by which 2,3-Dichloro-4-(dimethoxymethyl)phenylboronic acid exerts its effects involves the formation of boron-oxygen bonds, which facilitate the transfer of organic groups in cross-coupling reactions . The molecular targets include palladium complexes, which act as catalysts in these reactions . The pathways involved typically include oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
Compared to other boronic acids, 2,3-Dichloro-4-(dimethoxymethyl)phenylboronic acid is unique due to its dichloro and dimethoxymethyl substituents, which enhance its reactivity and selectivity in cross-coupling reactions . Similar compounds include:
Phenylboronic acid: Lacks the dichloro and dimethoxymethyl groups, making it less reactive in certain reactions.
2,3-Dichlorophenylboronic acid: Similar but lacks the dimethoxymethyl group, affecting its solubility and reactivity.
4-(Dimethoxymethyl)phenylboronic acid: Lacks the dichloro groups, which can influence its stability and reactivity.
Propiedades
IUPAC Name |
[2,3-dichloro-4-(dimethoxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BCl2O4/c1-15-9(16-2)5-3-4-6(10(13)14)8(12)7(5)11/h3-4,9,13-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFWGOSGFOXJIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(OC)OC)Cl)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BCl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2356650.png)
![N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide](/img/structure/B2356652.png)
![1-[4-(1-Adamantyl)piperazin-1-yl]-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2356656.png)

![6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2356658.png)
![5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2356659.png)


![N-{3-[4-(chloroacetyl)phenyl]-1-methylpropyl}acetamide](/img/structure/B2356663.png)




